5-methyl-7-phenyl-2,4-di(piperidin-1-yl)-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide
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Overview
Description
5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE is a complex organic compound featuring a pyrazolo[3,4-d][1,3,2]diazaphosphinine core. This compound is notable for its unique structure, which includes piperidine and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various phosphine reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine and evodiamine.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures, such as pyrazolo[3,4-d]pyrimidine
Uniqueness
5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE is unique due to its combination of piperidine and pyrazolo[3,4-d][1,3,2]diazaphosphinine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H29N6PS |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-methyl-7-phenyl-2,4-di(piperidin-1-yl)-2-sulfanylidene-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine |
InChI |
InChI=1S/C21H29N6PS/c1-17-19-20(25-13-7-3-8-14-25)23-28(29,26-15-9-4-10-16-26)24-21(19)27(22-17)18-11-5-2-6-12-18/h2,5-6,11-12H,3-4,7-10,13-16H2,1H3,(H,23,24,29) |
InChI Key |
VKIVKANGRAJZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NP(=S)(N2)N3CCCCC3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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